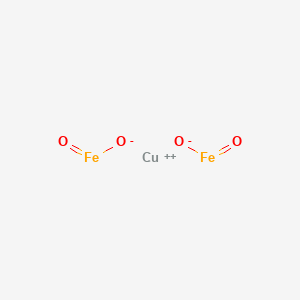

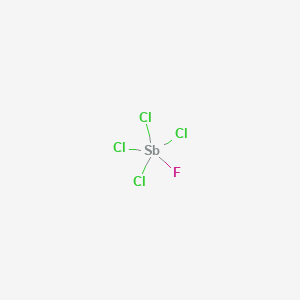

Dicopper;trihydroxide;nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicopper trihydroxide nitrate is a compound involving copper, hydroxide, and nitrate ions. Its study involves synthesis methods, molecular structure characterization, and analyses of its physical and chemical properties.

Synthesis Analysis

A variety of synthesis methods have been explored for compounds related to dicopper trihydroxide nitrate. One method involves the reaction of copper(II) precursors with hydroxide and nitrate sources under controlled conditions to yield complexes with specific structural features, such as μ3-hydroxido-bridged Cu(II) compounds stabilized by hydrogen bonding and bridging ligands including pyrazolates, water, and nitrate anions (Alsalme et al., 2014).

Molecular Structure Analysis

The molecular structure of dicopper trihydroxide nitrate-related complexes often features intricate coordination environments. For example, a trinuclear μ3-hydroxido-bridged Cu(II) compound demonstrated a complex arrangement stabilized by hydrogen bonding and included ligands such as pyrazoles and nitrates, highlighting the compound's complex molecular architecture (Alsalme et al., 2014).

Chemical Reactions and Properties

Dicopper trihydroxide nitrate and related compounds participate in various chemical reactions, demonstrating properties such as antiferromagnetic exchange and reactivity towards NO or nitrite to form unique complexes. These reactions and properties are crucial for understanding the compound's chemical behavior and potential applications (Tao et al., 2019).

Physical Properties Analysis

The physical properties of dicopper trihydroxide nitrate-related complexes, such as magnetic susceptibility and spectroscopic characteristics, are studied to understand their structure-property relationships. For instance, low-temperature magnetic susceptibility of certain Cu(II) compounds reveals strong antiferromagnetic exchange, contributing to their physical property profile (Alsalme et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards various substrates and interactions with ligands, are pivotal for dicopper trihydroxide nitrate and related compounds. The formation of complexes with specific ligands, such as cyanoureate, illustrates the diverse chemical behavior and potential for forming various coordination compounds (Chippindale et al., 2009).

Applications De Recherche Scientifique

Corrosion Studies in Nuclear Waste Management : Dicopper trihydroxide nitrate forms on copper and copper alloys in irradiated moist air environments, crucial for understanding corrosion in nuclear waste repositories. Research indicates its formation up to at least 150°C in low to intermediate relative humidities, impacting material selection for nuclear waste management (Reed et al., 1989).

Synthesis of Copper Oxide Nanoparticles : The thermal decomposition of dicopper chloride trihydroxide into stable copper oxide under nitrogen atmosphere is an area of research. Copper oxide nanoparticles have various applications, including catalysis and electronics (Bhatta et al., 2020).

Copper Protein Models in Biological Chemistry : Research in modeling nitrite binding and activation by reduced copper proteins involves dicopper complexes. This is important for understanding enzymatic processes and could have implications in biochemistry and pharmacology (Halfen et al., 1996).

Luminescence Studies in Coordination Chemistry : The study of luminescent properties in heterotrinuclear nitrate-bridged complexes involving dicopper is significant in coordination chemistry and materials science for developing new luminescent materials (Banu et al., 2010).

Magnetic and Spectroscopic Studies : Dicopper mixed-ligand complexes are studied for their magnetic and spectroscopic properties, which is important in the development of magnetic materials and in understanding electronic structures of coordination compounds (Lim et al., 1994).

Catalysis in Organic Synthesis : Dicopper complexes are studied for their catalytic activity, particularly in oxidation reactions. This research is vital for developing efficient and green catalytic processes in organic synthesis (Figiel et al., 2010).

Safety And Hazards

Orientations Futures

The European Food Safety Authority (EFSA) has been asked to deliver a scientific opinion on the assessment of the application for the renewal of the authorisation of dicopper chloride trihydroxide as a nutritional feed additive . The additive is currently authorised for use in all animal species (3b409) . The applicant is requesting a modification in the current authorising specification .

Propriétés

IUPAC Name |

dicopper;trihydroxide;nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.NO3.3H2O/c;;2-1(3)4;;;/h;;;3*1H2/q2*+2;-1;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMQHAKFNWVEH-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

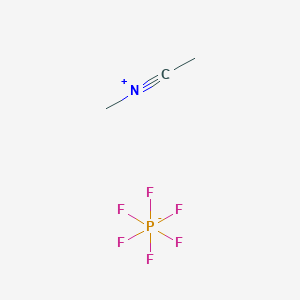

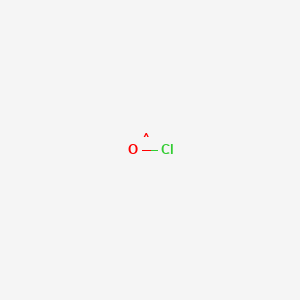

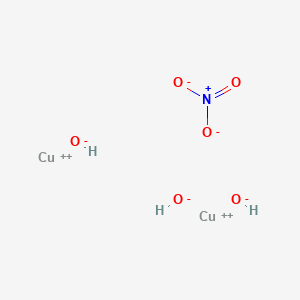

[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893220 |

Source

|

| Record name | Copper hydroxide nitrate (Cu2(OH)3(NO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicopper;trihydroxide;nitrate | |

CAS RN |

12158-75-7 |

Source

|

| Record name | Copper hydroxide nitrate (Cu2(OH)3(NO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)